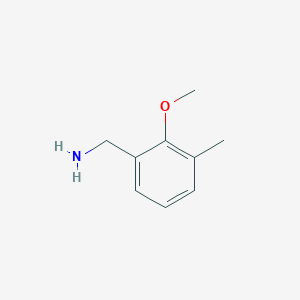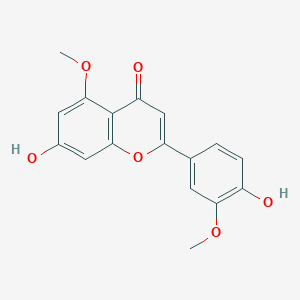
Chrysoeriol 5-methyl ether
Übersicht
Beschreibung
Chrysoeriol is a flavone, specifically the 3’-methoxy derivative of luteolin . It is a class of polyphenols, which are secondary metabolites synthesized by plants in response to harsh conditions . Chrysoeriol is found in numerous plants and is known for its beneficial effects on health .
Synthesis Analysis
Chrysoeriol is a methylated derivative of the flavonoid compound luteolin. It is produced in different models using various methyltransferases, which transfer the methyl group to luteolin . For instance, Chrysoeriol was produced by the simple biotransformation of luteolin in E. coli BL21 (DE3) .Molecular Structure Analysis
The molecular structure of Chrysoeriol is characterized by the presence of a methoxy group at the 3’ position of the luteolin molecule . The IUPAC name for Chrysoeriol is 4′,5,7-Trihydroxy-3′-methoxyflavone .Chemical Reactions Analysis
Chrysoeriol is a derivative of luteolin and is produced through the methylation of luteolin . This methylation is carried out by different methyltransferases in various models .Physical And Chemical Properties Analysis
The chemical formula of Chrysoeriol is C16H12O6, and its molar mass is 300.266 g·mol −1 . It is a low molecular weight compound .Wissenschaftliche Forschungsanwendungen
Discovery and Systematic Significance
Chrysoeriol 5-methyl ether, identified in leaf and stem flavonoids of the Juncaceae family, is significant for chemosystematic studies. Its presence in 70% of surveyed species helps distinguish Juncaceae from related families. This discovery underlines the family's distinct phenolic pattern and supports its unique placement in the Juncales order (Williams & Harborne, 1975).
Inhibition of Carcinogenic Metabolite Formation
A study revealed chrysoeriol's potential as a chemopreventive agent in breast cancer. It selectively inhibits CYP1B1 activity, reducing the formation of carcinogenic estrogen metabolites in MCF-7 breast cancer cells without affecting the gene expression of CYP1A1 and 1B1 (Takemura et al., 2010).
Microbial Biosynthesis and Antibacterial Activity
Chrysoeriol was produced regioselectively in recombinant Escherichia coli and displayed significant anti-microbial activities against various Gram-negative and Gram-positive bacteria. Notably, it showed a lower minimum inhibitory concentration against certain pathogens compared to its parent compound, luteolin (Bashyal et al., 2019).
Wirkmechanismus
Chrysoeriol has been found to have various effects such as anti-inflammatory, antioxidant, anticancer, antidiabetic, anti-arthritis, antimicrobial, antithrombotic, antihyperlipidemic, antinociceptive, and others . It also interferes in certain disease-related progression pathways . For instance, it has vasorelaxant and hypotensive activity in vitro and in vivo in a murine model by intravenous infusion .
Zukünftige Richtungen
Chrysoeriol has shown promising results in various studies, especially for its antimicrobial activities against various Gram-negative and Gram-positive bacteria . It has also shown better anti-microbial activity than luteolin against certain pathogens . Therefore, there is significant interest in the sustainable production of Chrysoeriol for pharmaceutical and nutraceutical applications .
Eigenschaften
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-14-5-9(3-4-11(14)19)13-8-12(20)17-15(22-2)6-10(18)7-16(17)23-13/h3-8,18-19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMXMMBASFOTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308421 | |
| Record name | Luteolin 5,3′-dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chrysoeriol 5-methyl ether | |
CAS RN |
62346-14-9 | |
| Record name | Luteolin 5,3′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62346-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin 5,3′-dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetranitro-](/img/structure/B3275257.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetranitro-](/img/structure/B3275263.png)
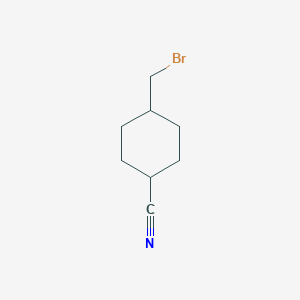
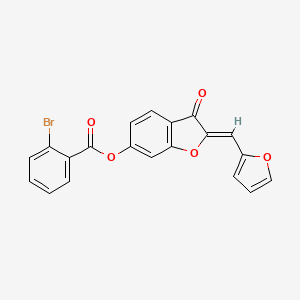

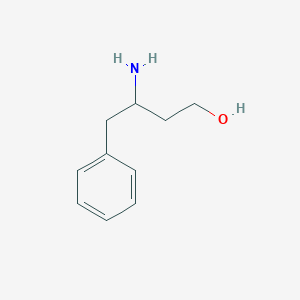
![3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline](/img/structure/B3275299.png)

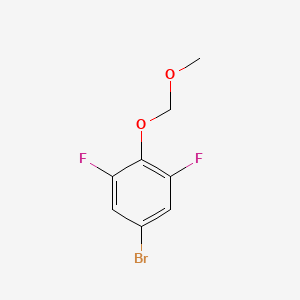
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)

![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3275354.png)
